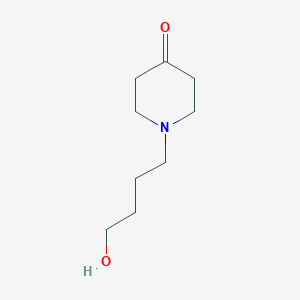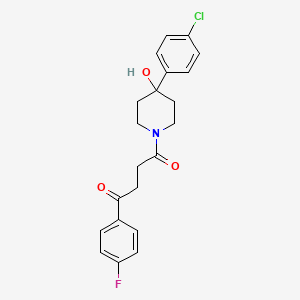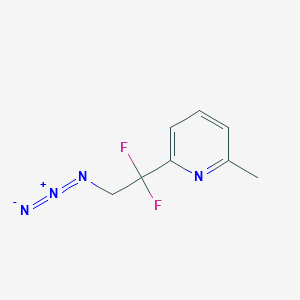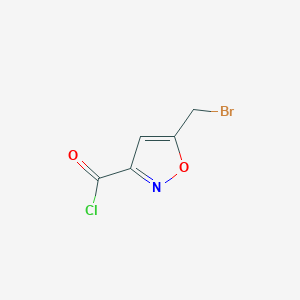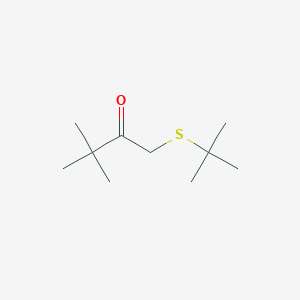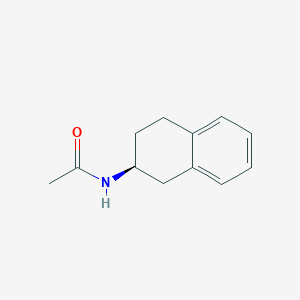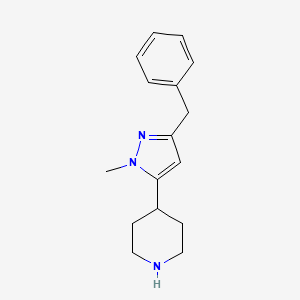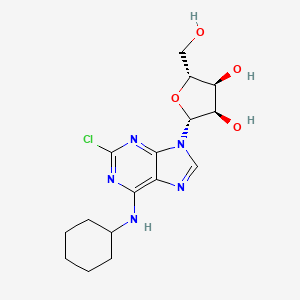![molecular formula C10H13ClO4S B8380177 2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate](/img/structure/B8380177.png)
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate
Descripción general
Descripción
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a methanesulfonic acid moiety and a 4-chloro-benzyloxy-ethyl group, making it a unique and potentially useful chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-chloro-benzyloxy)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2-(4-chloro-benzyloxy)-ethanol, which can then interact with various biological pathways. The chloro group may also participate in electrophilic or nucleophilic reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid 2-(4-methoxy-benzyloxy)-ethyl ester
- Methanesulfonic acid 2-(4-fluoro-benzyloxy)-ethyl ester
- Methanesulfonic acid 2-(4-bromo-benzyloxy)-ethyl ester
Uniqueness
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to its analogs with different substituents. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C10H13ClO4S |
|---|---|
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H13ClO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
Clave InChI |
QEYJGQIPGKDTEQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCOCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B8380099.png)
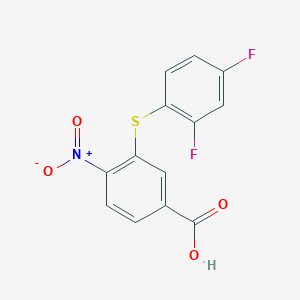
![1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol](/img/structure/B8380109.png)
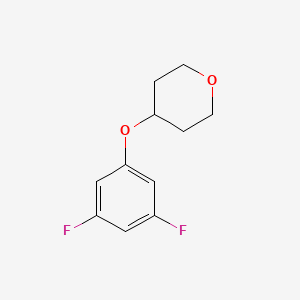
![cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol](/img/structure/B8380140.png)
